molecular formula C17H20N2OS2 B2822632 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-16-2

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2822632
CAS No.: 895461-16-2
M. Wt: 332.48
InChI Key: DTUSRCCLXHINSP-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic small molecule featuring a tetrahydrobenzo[d]thiazole core linked to a propanamide moiety substituted with a p-tolylthio group.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUSRCCLXHINSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H20N2OS2
  • Molecular Weight : 332.48 g/mol
  • CAS Number : 895461-16-2

This structure includes a benzo[d]thiazole core, which is significant in various biological activities.

The primary mechanism through which this compound exerts its effects is through the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the transcription of genes associated with antioxidant responses, such as:

  • NQO1 (NAD(P)H dehydrogenase [quinone] 1)
  • HO-1 (Heme oxygenase 1)

Biochemical Pathways

The compound activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to enhanced expression of antioxidant proteins that protect against oxidative damage and inflammation.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly inhibited the secretion of inflammatory cytokines such as TNF-α and IL-6 without causing cytotoxicity .

The compound's anti-inflammatory mechanism involves:

  • Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Inhibition of nuclear factor κB (NF-κB) signaling pathways.

In vivo studies further corroborate these findings, showing that the compound effectively reduces paw edema in rat models, comparable to established anti-inflammatory drugs like Indomethacin .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • The compound demonstrated a dose-dependent inhibition of NO production and inflammatory cytokine secretion in LPS-stimulated RAW264.7 cells.
    • It was found to significantly reduce the phosphorylation of mitogen-activated protein kinases (MAPKs), indicating a robust anti-inflammatory response.
  • In Vivo Studies :
    • Rat paw swelling experiments indicated that treatment with this compound resulted in significant reductions in inflammation markers .

Summary Table of Biological Activities

Activity TypeMechanism DescriptionReference
Anti-inflammatoryInhibition of TNF-α and IL-6 secretion
NRF2 ActivationDisruption of KEAP1-NRF2 interaction
CytotoxicityLow cytotoxicity observed in various cell lines
MAPK Signaling InhibitionReduced phosphorylation in LPS-stimulated cells

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step chemical reactions that utilize readily available starting materials. The specific synthetic route may vary but generally includes:

  • Formation of the thiazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the propanamide group : This can be accomplished through acylation reactions where the amine group of the thiazole derivative reacts with acyl chlorides or anhydrides.
  • Incorporation of the p-tolylthio group : This is usually done via thiolation reactions where a thiol compound is introduced to the aromatic system.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

  • Anti-inflammatory Activity : Preliminary studies indicate that compounds similar to this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have shown promising interactions with the active site of this enzyme .
  • Antitumor Potential : The compound's structural analogs have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Some derivatives have shown significant antiproliferative activity against various cancer cell lines .
  • Kinase Inhibition : Certain studies have reported that related thiazole compounds can act as dual inhibitors of kinases such as CK2 and GSK3β. These kinases are implicated in numerous cellular processes including cell proliferation and apoptosis .

Case Study: Anti-inflammatory Properties

A study conducted on a series of tetrahydrobenzo[d]thiazole derivatives highlighted their potential as anti-inflammatory agents. The lead compound demonstrated significant inhibition of 5-lipoxygenase activity in vitro, suggesting its utility in treating inflammatory diseases .

Case Study: Antitumor Activity

Research on related compounds indicated that they could effectively inhibit HDAC enzymes. One specific derivative exhibited an IC50 value of 1.9 μM against CK2 and 0.67 μM against GSK3β, highlighting its potential for development as an anticancer agent .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of 5-LOX
AntitumorHDAC inhibition
Kinase inhibitionCK2 and GSK3β inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and their biological activities, focusing on tetrahydrobenzo[d]thiazole derivatives and related propanamide/thioether-containing compounds.

Structural and Functional Analogues

Compound ID/Name Structural Features Biological Targets/Activity Key Data References
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethylamino)propanamide (26c) Tetrahydrobenzo[d]thiazole + thiophenemethylamino-propanamide Antitumor (A549 lung cancer, U87 glioma cells) IC₅₀: Not reported; moderate activity in preliminary screens. Yield: 48.1%, m.p. 104–105°C
Compound 4i (Fluorophenyl-substituted ureido derivative) Tetrahydrobenzo[d]thiazole + 4-fluorophenyl-ureido-propanamide Dual CK2/GSK3β kinase inhibition Inhibitory activity against CK2α and GSK3β (specific IC₅₀ not provided). Yield: 52%
Compound 4l (Methoxyphenyl-substituted ureido derivative) Tetrahydrobenzo[d]thiazole + 4-methoxyphenyl-ureido-propanamide Dual CK2/GSK3β kinase inhibition Similar kinase inhibition profile to 4i. Yield: 59%, m.p. 185–187°C
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Tetrahydrobenzo[d]thiazole + triazole-carboxylic acid Antiproliferative (LOX IMVI melanoma cells) Growth inhibition GP = 62.25%

Key Comparisons

  • Bioactivity: Kinase Inhibition: Compounds like 4i and 4l () target CK2 and GSK3β, kinases implicated in cancer and neurodegenerative diseases. The absence of a ureido group in the query compound (replaced by p-tolylthio) may alter kinase selectivity or potency. Triazole Derivatives (): Tetrahydrobenzo[d]thiazole-triazole hybrids exhibit notable activity against melanoma (LOX IMVI), highlighting the scaffold’s versatility. The query compound’s thioether linkage differs from these triazoles but may share mechanisms like apoptosis induction or cell cycle arrest.
  • Synthetic Feasibility: The query compound’s synthesis likely follows routes similar to ’s general procedure D2 (EDC/HOAt-mediated coupling), though yields and purity depend on substituent reactivity. For example, 4j (carboxybenzyl-substituted) achieved a 63% yield, whereas 26c (thiophenemethylamino) had a lower 48.1% yield .
  • Structure-Activity Relationships (SAR) :

    • Electron-Withdrawing Groups : Fluorophenyl (4i) and carboxybenzyl (4j) substituents may enhance kinase binding via polar interactions, whereas the p-tolylthio group’s sulfur atom could engage in hydrophobic or π-π interactions.
    • Bulkiness : Ureido-linked derivatives (4i, 4l) may face steric hindrance in cellular uptake compared to the more compact p-tolylthio-propanamide.

Research Findings and Limitations

  • Evidence Gaps : Direct biological data for N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide are absent in the provided sources. Its activity must be inferred from analogs.
  • Contradictions : While ureido derivatives () prioritize kinase inhibition, thioether-linked compounds () show broader antiproliferative effects, suggesting divergent mechanisms.

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